

Application Notes and Protocols for AST5902 Trimesylate

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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B15611971

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solvent recommendations for the use of **AST5902 trimesylate**, a potent epidermal growth factor receptor (EGFR) inhibitor. AST5902 is the principal and active metabolite of Afloglutinib (AST2818).^{[1][2][3][4][5]} These guidelines are intended to assist researchers in dissolving and utilizing **AST5902 trimesylate** for both in vitro and in vivo studies.

Introduction

AST5902 trimesylate is a third-generation EGFR inhibitor that targets both EGFR-sensitive and T790M resistance mutations.^[5] As the primary metabolite of Afloglutinib, it exhibits significant antineoplastic activity.^{[1][2]} Understanding its solubility and proper handling is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Recommended Solvents

The following table summarizes the recommended solvents and concentrations for dissolving **AST5902 trimesylate** for various research applications. It is crucial to use fresh, anhydrous solvents to ensure maximum solubility, especially with DMSO, as it is hygroscopic.

Application	Solvent System	Concentration	Notes
In VitroStock Solutions	Dimethyl sulfoxide (DMSO)	Up to 50 mg/mL (59.32 mM)	Use fresh, high-purity DMSO.[2][6] Sonication or gentle warming may be required to fully dissolve the compound.[1] Store stock solutions at -20°C or -80°C.
In VivoFormulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (2.97 mM)	Prepare by adding each solvent sequentially and ensuring the solution is clear before adding the next component. [1][6]
In VivoFormulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (2.97 mM)	This formulation can be an alternative for in vivo studies.[1][6]
In VitroAqueous Buffers	Water	100 mg/mL	Solubility in aqueous buffers is pH-dependent. For cell-based assays, dilute the DMSO stock solution into the culture medium.

Experimental Protocols

Below are detailed protocols for preparing **AST5902 trimesylate** solutions for in vitro and in vivo experiments.

Protocol 1: Preparation of In Vitro Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **AST5902 trimesylate** in DMSO.

Materials:

- **AST5902 trimesylate** powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the **AST5902 trimesylate** vial to room temperature before opening.
- Weigh the desired amount of **AST5902 trimesylate** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C.^[1]
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^{[1][2]}

Protocol 2: Preparation of In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol details the preparation of a vehicle for the in vivo administration of **AST5902 trimesylate**.

Materials:

- **AST5902 trimesylate** 10 mM stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile tubes

Procedure:

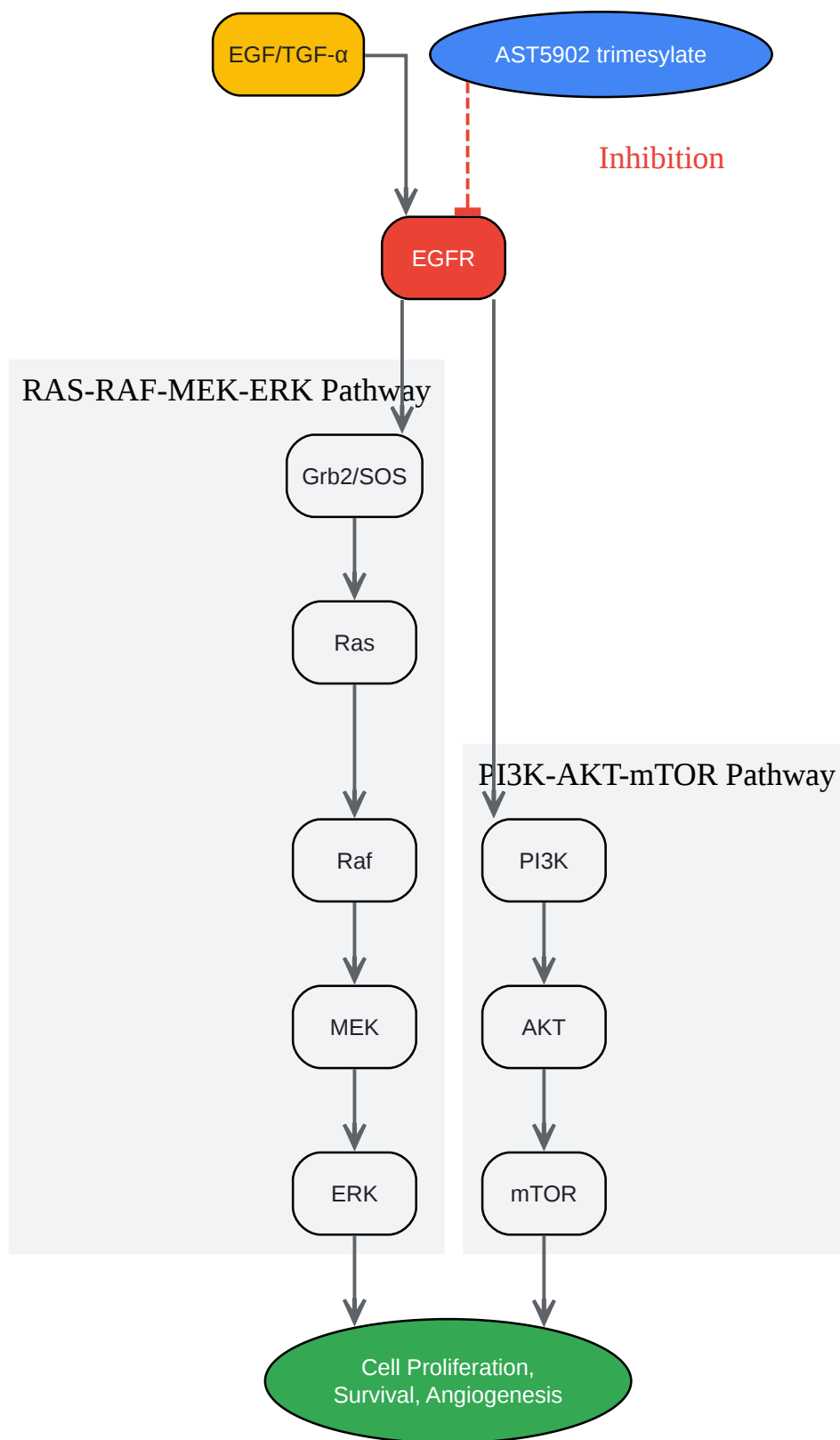
- Calculate the required volumes of each component based on the desired final concentration and total volume.
- In a sterile tube, add 10% of the final volume from the 10 mM **AST5902 trimesylate** DMSO stock solution.
- Add 40% of the final volume of PEG300 to the tube and mix thoroughly until the solution is clear.
- Add 5% of the final volume of Tween-80 and mix again until a homogenous solution is achieved.
- Finally, add 45% of the final volume of sterile saline and mix thoroughly.
- The final formulation should be a clear solution, suitable for administration.

Visualizations

Signaling Pathway of **AST5902 Trimesylate**

AST5902 trimesylate exerts its antineoplastic effects by inhibiting the epidermal growth factor receptor (EGFR). This inhibition blocks downstream signaling cascades that are crucial for

cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][7][8]

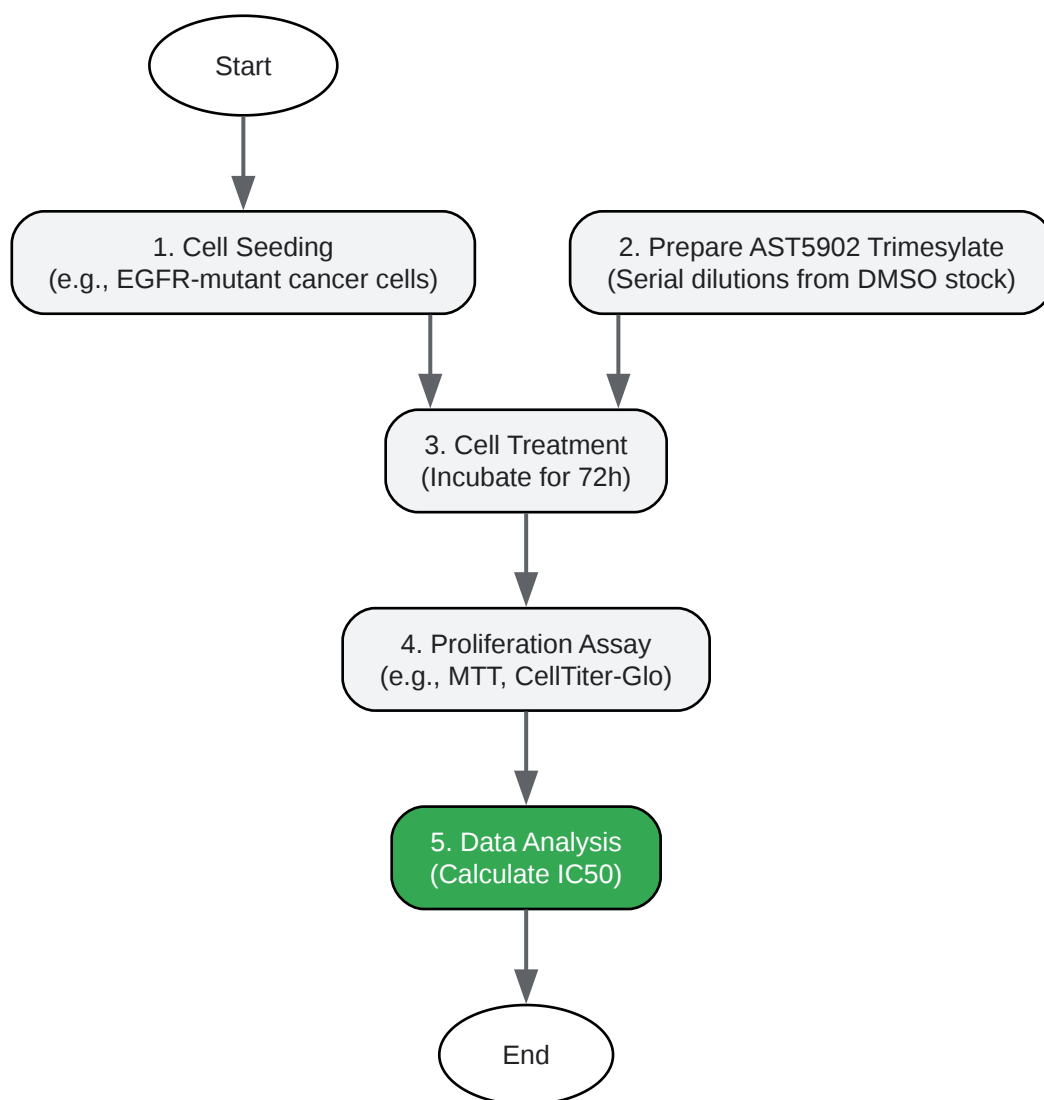


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Caption: EGFR signaling pathway inhibited by **AST5902 trimesylate**.

Experimental Workflow for In Vitro Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the efficacy of **AST5902 trimesylate** in a cell-based proliferation assay.



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Caption: Workflow for an in vitro cell proliferation assay.

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